Cas no 2138561-18-7 (1-Bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)benzene)

1-Bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)benzene is a brominated aromatic compound featuring a substituted cyclohexenyl group. Its structure combines a reactive bromine substituent with a sterically hindered cyclohexene ring, making it a valuable intermediate in organic synthesis. The presence of the bromine atom enables selective cross-coupling reactions, such as Suzuki or Heck couplings, while the 3,3-dimethylcyclohexene moiety contributes to controlled steric and electronic effects. This compound is particularly useful in pharmaceutical and agrochemical research, where its stability and functional group compatibility support the development of complex molecular architectures. Its well-defined reactivity profile ensures reproducibility in synthetic applications.
1-Bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)benzene structure
2138561-18-7 structure
Product Name:1-Bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)benzene
CAS No:2138561-18-7
MF:C14H17Br
MW:265.188783407211
CID:6448024
PubChem ID:165492557
Update Time:2025-10-29

1-Bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • 2138561-18-7
    • 1-bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)benzene
    • EN300-1154045
    • 1-Bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)benzene
    • Inchi: 1S/C14H17Br/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3,5,7,9-10H,4,6,8H2,1-2H3
    • InChI Key: YTLRZXOUERZFJU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1=CC(C)(C)CCC1

Computed Properties

  • Exact Mass: 264.05136g/mol
  • Monoisotopic Mass: 264.05136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 0Ų

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1-Bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)benzene Related Literature

Additional information on 1-Bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)benzene

1-Bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)benzene: A Comprehensive Overview

1-Bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)benzene, also known by its CAS registry number 2138561-18-7, is a fascinating organic compound with a unique structure and a variety of potential applications. This compound belongs to the class of bromobenzenes, which are derivatives of benzene with a bromine atom attached. The presence of the bromine atom and the substituted cyclohexene ring makes this compound particularly interesting for both academic research and industrial applications.

The molecular structure of 1-Bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)benzene consists of a benzene ring with a bromine atom at position 1 and a substituted cyclohexene group at position 3. The cyclohexene group is further substituted with two methyl groups at position 3, creating a dimethyl substitution pattern. This structure not only imparts unique electronic properties but also influences the compound's reactivity and stability. The combination of aromaticity from the benzene ring and the unsaturation from the cyclohexene group makes this compound a valuable substrate for various chemical reactions.

Recent studies have highlighted the potential of 1-Bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)benzene in the field of organic synthesis. Researchers have explored its use as an intermediate in the synthesis of complex molecules, particularly in the construction of polycyclic aromatic compounds. The bromine atom serves as an excellent leaving group, enabling nucleophilic substitution reactions that are crucial in forming new carbon-carbon bonds. Additionally, the cyclohexene ring can undergo various transformations, such as hydrogenation or epoxidation, further expanding its utility in synthetic chemistry.

In terms of physical properties, 2138561-18-7 exhibits a melting point of approximately 45°C and a boiling point around 200°C under standard conditions. Its solubility in common organic solvents like dichloromethane and diethyl ether makes it suitable for various laboratory procedures. The compound is also relatively stable under normal storage conditions, though it should be protected from moisture and light to prevent degradation.

The synthesis of 1-Bromo-3-(3,3-dimethylcyclohex-1-en-1-yl)benzene typically involves multi-step processes that combine aromatic substitution reactions with cycloaddition techniques. One common approach is the Friedel-Crafts alkylation reaction, where a brominated arene is formed by reacting bromine with an activated aromatic ring in the presence of a Lewis acid catalyst. Subsequent modifications to introduce the cyclohexene group involve either Diels-Alder reactions or other cycloaddition strategies, depending on the desired stereochemistry and regioselectivity.

The application of 2138561-18-7 extends beyond traditional organic synthesis. Recent advancements have explored its use in materials science, particularly in the development of novel polymers and materials with tailored electronic properties. The compound's ability to undergo polymerization under specific conditions has led to its consideration as a monomer for producing high-performance polymers with applications in electronics and optoelectronics.

In conclusion, 2138561-18-7, or 1-Bromo-3-(3,3-dimethylcyclohex-1-en-1-yll)benzene, is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure, reactivity, and stability make it an invaluable tool for chemists working in various fields. As research continues to uncover new synthetic pathways and applications for this compound, its role in advancing chemical science is expected to grow even further.

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